molecular formula C17H16FN5O2 B2892532 N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105199-84-5

N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2892532
CAS No.: 1105199-84-5
M. Wt: 341.346
InChI Key: IVLKVLKFAMNYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains several functional groups, including an ethoxy group, a fluorophenyl group, an amino group, a triazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethoxy group could be introduced via a Williamson ether synthesis, the fluorophenyl group could be added via a nucleophilic aromatic substitution reaction, and the triazole ring could be formed via a click reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the triazole ring, a heterocyclic ring containing two nitrogen atoms and three carbon atoms, is a notable feature of this compound .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to its multiple functional groups. For example, the amino group could participate in acid-base reactions, the ethoxy group could undergo nucleophilic substitution reactions, and the triazole ring could participate in click reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents, while the fluorophenyl group could increase its stability .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing 1,2,4-triazole and other heterocyclic moieties. These compounds were investigated for their antimicrobial, antilipase, and antiurease activities. Some showed good to moderate antimicrobial activity against tested microorganisms, with specific compounds demonstrating notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Activities of 1,2,4-Triazole Derivatives

Another research by Bektaş et al. (2007) focused on the synthesis and evaluation of the antimicrobial activities of new 1,2,4-triazole derivatives. This study synthesized various derivatives and tested them against several microorganisms, finding that some compounds exhibited good or moderate antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antitumor Activity of 1H-Indazole-1-Carboxamide Derivatives

Research by Hao et al. (2017) on 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with a similar structural motif, showed that it inhibited the proliferation of some cancer cell lines, suggesting potential antitumor applications (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).

Synthesis and Biological Evaluation of 2-Phenylthiazole-4-Carboxamide Derivatives

A study by Aliabadi et al. (2010) synthesized a series of 2-phenylthiazole-4-carboxamide derivatives and evaluated them against three human cancer cell lines. The study found that certain derivatives had significant cytotoxic activities, highlighting the potential of such compounds in cancer research (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).

Anti-Influenza Virus Activity of Benzamide-Based 5-Aminopyrazoles

Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and tested them for anti-influenza A virus activity. Several compounds showed significant antiviral activities, indicating their potential in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

As with any chemical compound, handling “N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-2-25-14-9-4-3-8-13(14)20-17(24)15-16(22-23-21-15)19-12-7-5-6-11(18)10-12/h3-10H,2H2,1H3,(H,20,24)(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLKVLKFAMNYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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